9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-
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Overview
Description
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- is an organophosphorus compound with the molecular formula C30H40P2. This compound is known for its unique bicyclic structure, which includes a phosphorus atom within the ring system. It has a molecular weight of 462.59 g/mol and is often used in various chemical reactions and applications due to its distinctive properties .
Preparation Methods
The synthesis of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- typically involves the reaction of corresponding halogenated alkanes with triphenylphosphine. One common method includes the reaction of a halogenated nonane with triphenylphosphine in the presence of a catalyst such as iodine or sodium cyanide. This reaction results in the formation of the phosphabicyclo compound, which can then be further purified .
Chemical Reactions Analysis
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives.
Scientific Research Applications
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom within the bicyclic structure plays a crucial role in these interactions, providing a site for coordination and activation of substrates .
Comparison with Similar Compounds
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds such as:
9-Phosphabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but lacks the ethanediyl linkage.
9-Thiabicyclo[3.3.1]nonane: This compound contains sulfur instead of phosphorus, leading to different chemical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: This compound contains boron and is used as a metal-free catalyst in various reactions
The uniqueness of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-ethanediyl)bis- lies in its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and applications.
Properties
CAS No. |
153280-11-6 |
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Molecular Formula |
C18H32P2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9-[2-(9-phosphabicyclo[3.3.1]nonan-9-yl)ethyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H32P2/c1-5-15-7-2-8-16(6-1)19(15)13-14-20-17-9-3-10-18(20)12-4-11-17/h15-18H,1-14H2 |
InChI Key |
BCUBRLDXDFLHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)P2CCP3C4CCCC3CCC4 |
Origin of Product |
United States |
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